Welcome to the BenchChem Online Store!
molecular formula C14H21N3O2 B8391611 4-Amino-3-(2-pyrrolidin-1-yl-ethylamino)-benzoic acid methyl ester

4-Amino-3-(2-pyrrolidin-1-yl-ethylamino)-benzoic acid methyl ester

Cat. No. B8391611
M. Wt: 263.34 g/mol
InChI Key: ONCVIFAQWZWEQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08822468B2

Procedure details

4-Nitro-3-(2-pyrrolidin-1-yl-ethylamino)-benzoic acid methyl ester (xiii) (1.30 g, 4.42 mmol) was shaken in MeOH/THF 1:1 (40 mL) in presence of Raney nickel under 1.1 bar H2 at rt for 40 min. The catalyst was filtered off and washed with MeOH. The filtrate was evaporated to give the title compound as an oil (tR 2.05 min (conditions 8), MH+=264).
Name
4-Nitro-3-(2-pyrrolidin-1-yl-ethylamino)-benzoic acid methyl ester
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
MeOH THF
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:21])[C:4]1[CH:9]=[CH:8][C:7]([N+:10]([O-])=O)=[C:6]([NH:13][CH2:14][CH2:15][N:16]2[CH2:20][CH2:19][CH2:18][CH2:17]2)[CH:5]=1>CO.C1COCC1.[Ni]>[CH3:1][O:2][C:3](=[O:21])[C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[C:6]([NH:13][CH2:14][CH2:15][N:16]2[CH2:20][CH2:19][CH2:18][CH2:17]2)[CH:5]=1 |f:1.2|

Inputs

Step One
Name
4-Nitro-3-(2-pyrrolidin-1-yl-ethylamino)-benzoic acid methyl ester
Quantity
1.3 g
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)[N+](=O)[O-])NCCN1CCCC1)=O
Name
MeOH THF
Quantity
40 mL
Type
solvent
Smiles
CO.C1CCOC1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
WASH
Type
WASH
Details
washed with MeOH
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC(=C(C=C1)N)NCCN1CCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.